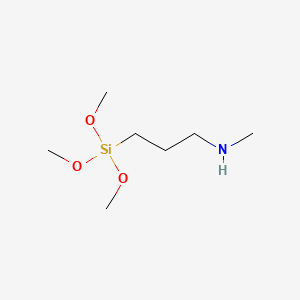

N-Methylaminopropyltrimethoxysilane

Descripción

Overview of Organosilane Chemistry and its Significance in Contemporary Materials Science

Organosilane chemistry revolves around compounds that feature at least one carbon-silicon (C-Si) bond. These molecules are typically characterized by a dual reactivity, stemming from the presence of both organic and inorganic functionalities. dakenchem.com The general structure can be represented as RnSiX4-n, where 'R' is an organofunctional group (such as amino, epoxy, or vinyl) and 'X' is a hydrolyzable group, commonly an alkoxy group like methoxy (B1213986) or ethoxy. researchgate.netspast.org This unique hybrid nature allows organosilanes to act as molecular bridges between dissimilar materials, most notably between organic polymers and inorganic substrates. dakenchem.com

The significance of organosilanes in modern materials science is vast and multifaceted. They are widely employed as coupling agents, adhesion promoters, crosslinking agents, and surface modifiers. researchgate.net The fundamental mechanism of their action involves the hydrolysis of the alkoxy groups to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with other silanols or with hydroxyl groups on the surface of inorganic materials (like glass, metals, or silica) to form stable siloxane (Si-O-Si) bonds. researchgate.netspast.org This process effectively grafts the organic functionality of the silane (B1218182) onto the inorganic surface, thereby altering its chemical and physical properties.

In the realm of composite materials, organosilanes are indispensable for enhancing the compatibility between organic resins and inorganic fillers, leading to improved mechanical strength, durability, and performance. spast.org They are also crucial in the development of advanced coatings, adhesives, and sealants, where they promote strong interfacial bonding and improve resistance to environmental degradation. dakenchem.com Furthermore, the ability to tailor the organofunctional group allows for the introduction of specific functionalities onto surfaces, a key aspect in the design of functional materials for a wide range of applications, including microelectronics, biomedical devices, and catalysis. msu.edugelest.com

Contextualizing N-Methylaminopropyltrimethoxysilane within the Broader Aminosilane (B1250345) Class

This compound, with the chemical formula C7H19NO3Si, is a prominent member of the aminosilane subclass of organosilanes. gelest.comcymitquimica.com Aminosilanes are characterized by the presence of an amino group (-NH2 or its derivatives) in the organofunctional part of the molecule. This class of silanes is particularly important due to the high reactivity of the amino group, which can participate in a variety of chemical reactions, making them versatile building blocks in materials synthesis.

Within the aminosilane family, this compound is distinguished by the presence of a secondary amine (a methylamino group). This structural feature influences its reactivity and performance in several ways. The secondary amine provides a specific site for chemical reactions, which can be different from the primary amines found in other common aminosilanes like (3-Aminopropyl)trimethoxysilane (APTMS).

The presence of the methyl group can also affect the steric hindrance and basicity of the amine, which in turn can influence the kinetics and outcome of surface modification and polymerization reactions. Like other trialkoxysilanes, this compound possesses three hydrolyzable methoxy groups, which enable it to form a robust, cross-linked siloxane network on substrate surfaces. This combination of a reactive secondary amine and three anchoring points makes it a highly effective coupling agent and surface modifier in numerous applications.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H19NO3Si |

| Molecular Weight | 193.32 g/mol |

| Boiling Point | 106 °C at 30 mmHg |

| Density | 0.975 - 0.978 g/mL at 25 °C |

| Purity | Typically ~97% |

Data sourced from multiple chemical suppliers and databases. gelest.comcymitquimica.comchemicalbook.com

Research Trajectories and Emerging Paradigms for this compound Functionalization

Current research involving this compound is focused on leveraging its unique properties for the development of advanced and functional materials. A significant area of investigation is its use in the surface functionalization of nanoparticles and other nanostructured materials. By grafting this compound onto the surface of nanoparticles, researchers can impart new functionalities, improve their dispersion in polymer matrices, and create tailored interfaces for specific applications. For instance, the functionalization of magnetic nanoparticles with aminosilanes is a key step in preparing materials for biomedical applications such as targeted drug delivery and magnetic resonance imaging.

Another emerging trend is the use of this compound in the synthesis of hybrid organic-inorganic materials through sol-gel processes. The ability of the silane to co-condense with other silicon or metal alkoxides, while also providing a reactive organic group, allows for the creation of novel materials with precisely controlled properties. These materials are being explored for applications in areas such as catalysis, sensing, and protective coatings.

Furthermore, there is growing interest in the controlled and sequential functionalization of surfaces. This involves using this compound in combination with other organosilanes to create complex surface architectures with multiple functionalities. For example, a surface could be first treated to introduce a specific chemical group, followed by a reaction with this compound to add a secondary amine functionality for further chemical modification. This approach opens up possibilities for creating highly sophisticated and "smart" surfaces with responsive properties.

Recent studies have also highlighted the potential of aminosilanes in creating ordered porous materials, which have gained attention as drug carriers for treating various diseases. researchgate.net The ability to modify the surface of these carriers with compounds like this compound allows for better control over drug loading and release profiles.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-3-trimethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO3Si/c1-8-6-5-7-12(9-2,10-3)11-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYVMJLSUSGYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062826 | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3069-25-8 | |

| Record name | (Methylaminopropyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-(trimethoxysilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Mechanisms of N Methylaminopropyltrimethoxysilane

Synthetic Pathways for N-Methylaminopropyltrimethoxysilane Production

The industrial production of this compound can be achieved through several chemical routes, which can be broadly categorized as direct and indirect methodologies.

Direct Synthesis Methodologies

Direct synthesis involves a single primary reaction step to form the final product. The most common industrial method is the direct amination of a chloropropyl-functional silane (B1218182).

Amination of 3-Chloropropyltrimethoxysilane: This pathway involves the reaction of 3-Chloropropyltrimethoxysilane with methylamine (B109427). The nucleophilic methylamine displaces the chlorine atom on the propyl chain to form the desired N-methylamino group and a hydrochloride salt as a byproduct. The reaction is typically carried out under controlled temperature and pressure to ensure high yield and purity of the final product, which is often greater than 97%.

Table 1: Direct Synthesis Reaction

| Reactant 1 | Reactant 2 | Product | Byproduct |

| 3-Chloropropyltrimethoxysilane | Methylamine | This compound | Methylamine Hydrochloride |

Indirect Synthetic Routes

Indirect routes involve multiple reaction steps. These methods may be used to achieve specific purities or to utilize different starting materials. A common indirect strategy involves forming the aminopropyl-chloro-silane intermediate first, followed by alcoholysis.

Methanolysis of an Aminopropylchlorosilane Intermediate: This two-step process begins with the synthesis of N-methyl-3-(trichlorosilyl)propan-1-amine by reacting 3-chloropropyltrichlorosilane (B1580857) with methylamine. In the second step, this intermediate is reacted with methanol (B129727) (alcoholysis). The methoxy (B1213986) groups from the methanol replace the chlorine atoms on the silicon, yielding this compound and hydrogen chloride. This method for producing alkoxysilanes from chlorosilanes is a fundamental process in silicon chemistry. scispace.com

Hydrolysis and Condensation Reactions of this compound

The utility of this compound as a coupling agent stems from the reactivity of its trimethoxysilyl group. This group undergoes hydrolysis and condensation reactions to form a stable siloxane network that can bond to inorganic substrates.

Role of Hydrolysis Conditions (pH, Solvent, Temperature) on Silanol (B1196071) Formation

The first step in the reaction of this compound is hydrolysis, where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), forming silanols and releasing methanol. The rate and extent of this reaction are highly dependent on the surrounding conditions. bohrium.comresearchgate.net

pH: The pH of the medium is a dominant factor influencing the hydrolysis rate. bohrium.com

Acidic Conditions: Hydrolysis is significantly accelerated under acidic conditions. bohrium.comresearchgate.net The reaction can be complete within minutes. bohrium.com

Neutral/Alkaline Conditions: The N-methylamino group on the silane itself can act as a base catalyst (autocatalysis), promoting hydrolysis even without external catalysts, particularly in the presence of water. researchgate.net In purely aqueous solutions at unmodified pH, hydrolysis can be almost immediate. bohrium.com

Solvent: The choice of solvent significantly impacts both hydrolysis and subsequent condensation.

Aqueous Solutions: In pure water, hydrolysis is rapid. The resulting silanol groups show greater stability, and the self-condensation reaction is delayed. bohrium.comcsic.es

Alcohol/Water Mixtures: In mixtures like ethanol/water, hydrolysis is also efficient, but the silanols formed are less stable and more prone to rapid self-condensation. bohrium.com

Temperature: Like most chemical reactions, increasing the temperature generally increases the rate of hydrolysis. However, precise control is necessary to manage the subsequent condensation step.

Table 2: Influence of Conditions on Hydrolysis

| Condition | Effect on Hydrolysis Rate | Resulting Silanol Stability | Reference |

| Low pH (Acidic) | Very Fast | Moderate | bohrium.comresearchgate.net |

| Neutral/Slightly Basic pH | Fast (Autocatalysis) | High in pure water | bohrium.comresearchgate.net |

| Pure Water Solvent | Very Fast | High | bohrium.com |

| Alcohol/Water Solvent | Fast | Low (prone to condensation) | bohrium.com |

Kinetics of Silanol Condensation and Siloxane Network Formation

Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and undergo condensation reactions with each other. This process involves the elimination of a water molecule to form stable siloxane bonds (Si-O-Si), creating a cross-linked network. researchgate.net

The kinetics of this process can be complex, sometimes proceeding slowly at first, then accelerating, and finally slowing as the concentration of reactive silanol groups decreases. nih.gov The structure of the resulting network can be studied using techniques like ²⁹Si NMR spectroscopy, which distinguishes between different degrees of condensation. bohrium.comresearchgate.net

T-Structures: The condensation level of a trifunctional silane like this compound is described using "T" notation.

T¹: A silicon atom with one siloxane bond and two silanol groups.

T²: A silicon atom with two siloxane bonds and one silanol group.

T³: A silicon atom with three siloxane bonds, representing a fully condensed, cross-linked state. researchgate.net

Studies on similar aminosilanes show that condensation often leads to the formation of linear chains and 8-membered cyclic structures. researchgate.net The bulky N-methylaminopropyl group can cause steric hindrance, which may prevent the formation of a highly dense, fully cross-linked (T³) network. researchgate.net

Table 3: Condensed Structures of this compound

| Structure | Description | Number of Siloxane Bonds |

| Monomer (Hydrolyzed) | R-Si(OH)₃ | 0 |

| T¹ (Dimer/Linear End) | R-(HO)₂Si-O-Si(OH)₂-R | 1 |

| T² (Linear Middle/Cyclic) | R-(HO)Si-(O-Si)₂ | 2 |

| T³ (Cross-link Point) | R-Si-(O-Si)₃ | 3 |

(R represents the N-methylaminopropyl group)

Influence of Catalysts on Reaction Progression

While hydrolysis and condensation can proceed without external catalysts, their rates can be significantly controlled by catalytic agents.

Autocatalysis: As mentioned, the amine functionality within the this compound molecule can act as an internal base catalyst, a mechanism known as intramolecular activation or autocatalysis. researchgate.netafinitica.com This is particularly effective for initiating hydrolysis when the silane comes into contact with surface-adsorbed water. researchgate.net

External Catalysts: The addition of external acid or base catalysts is a common strategy to control the reaction.

Acid Catalysts: Acids promote rapid hydrolysis but can lead to slower condensation rates, allowing for a longer pot life of the silane solution. bohrium.com

Base Catalysts: Bases tend to accelerate the condensation of silanols, leading to faster gelation and network formation.

Mechanistic Investigations of Surface Immobilization via this compound

The immobilization of this compound onto various surfaces is a complex process governed by a series of chemical reactions. These reactions are fundamental to its function as a coupling agent and adhesion promoter in a wide range of applications, from composites and coatings to surface modification of microparticles. gelest.com

Covalent Bonding to Inorganic Substrates

The primary mechanism by which this compound anchors to inorganic substrates, such as silica (B1680970), glass, and metal oxides, involves the hydrolysis of its trimethoxysilyl group followed by a condensation reaction with hydroxyl groups present on the substrate surface.

The process begins with the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom in the presence of water. This reaction forms reactive silanol groups (-Si-OH) and releases methanol as a byproduct. nih.gov The hydrolysis can proceed in a stepwise manner, with each of the three methoxy groups being replaced by a hydroxyl group. nih.gov The rate of this hydrolysis is influenced by factors such as pH and the presence of catalysts. researchgate.netafinitica.com The amino group within the this compound molecule can act as an internal base catalyst, enhancing the hydrolysis rate. researchgate.net

Once the silanol groups are formed, they can undergo a condensation reaction with the hydroxyl groups (-OH) present on the surface of the inorganic substrate. This reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the silane molecule onto the substrate. This process results in a durable chemical linkage between the silane and the inorganic material.

Table 1: Key Reactions in Covalent Bonding to Inorganic Substrates

| Step | Reaction Name | Reactants | Products | Bond Formed |

| 1 | Hydrolysis | This compound, Water | N-Methylaminopropylsilanetriol, Methanol | Si-OH (Silanol) |

| 2 | Condensation | N-Methylaminopropylsilanetriol, Substrate-OH | Immobilized Silane, Water | Si-O-Substrate (Siloxane) |

This table provides a simplified overview of the primary reactions involved in the covalent bonding of this compound to inorganic substrates.

It is important to note that the hydrolyzed silane molecules can also undergo self-condensation, forming oligomeric or polymeric siloxane networks on the surface. ncsu.edu The extent of this self-condensation versus surface condensation depends on various factors, including the concentration of the silane, the availability of surface hydroxyl groups, and the reaction conditions.

Interactions with Organic Polymer Systems

The organic functionality of this compound, specifically its secondary amine (methylamino) group, enables it to interact with a wide variety of organic polymer systems. These interactions can be either covalent or non-covalent, leading to improved adhesion, compatibility, and mechanical properties of the resulting composite material.

The methylamino group can participate in several types of interactions:

Covalent Bonding: The amine group is nucleophilic and can react with various functional groups present in polymer chains. For instance, it can react with epoxy groups in epoxy resins, isocyanate groups in polyurethanes, and carboxylic acid or anhydride (B1165640) groups in other polymers. gelest.com These reactions form strong covalent bonds, creating a robust link between the inorganic substrate (via the siloxane bonds) and the organic polymer matrix.

Graft Polymerization: The amine group can also act as an initiation site or a chain transfer agent in certain polymerization reactions. This allows for the "grafting" of polymer chains directly from the silane-modified surface, leading to a high density of polymer chains covalently attached to the substrate. researchgate.net

Table 2: Interactions of the Methylamino Group with Organic Polymers

| Interaction Type | Polymer Functional Group | Resulting Bond/Interaction | Example Polymer Systems |

| Covalent Bonding | Epoxy | C-N | Epoxy Resins |

| Covalent Bonding | Isocyanate | Urea Linkage | Polyurethanes |

| Hydrogen Bonding | Hydroxyl (-OH) | N-H···O | Polyvinyl alcohol, Cellulose (B213188) |

| Hydrogen Bonding | Carbonyl (C=O) | N-H···O=C | Polyesters, Polyamides |

This table summarizes the primary modes of interaction between the methylamino group of this compound and various functional groups found in organic polymers.

The choice of polymer system and the specific reaction conditions will determine the dominant type of interaction. For example, in thermosetting resins like epoxies and polyurethanes, covalent bond formation is the primary mechanism for adhesion improvement. gelest.com In thermoplastic polymers, hydrogen bonding and physical entanglement of the polymer chains with the grafted silane layer play a more significant role.

Advanced Surface Functionalization and Interface Science

N-Methylaminopropyltrimethoxysilane in Surface Modification of Microparticles and Nanomaterials

This compound (MAPTMS) is a versatile organosilane compound widely utilized for the surface modification of microparticles and nanomaterials. gelest.com Its utility stems from its dual-reactive nature, possessing both hydrolyzable methoxy (B1213986) groups and a reactive N-methylamino group. The methoxy groups can undergo hydrolysis to form silanol (B1196071) (-Si-OH) groups, which can then condense with hydroxyl groups present on the surfaces of various inorganic materials, forming stable siloxane (Si-O-Si) bonds. Simultaneously, the N-methylamino group provides a site for further chemical reactions or imparts specific surface properties, such as altered hydrophilicity or a platform for the covalent attachment of other molecules. smolecule.com This surface modification enhances the compatibility and adhesion between inorganic particles and organic polymer matrices, a critical factor in the formulation of advanced composite materials. nih.gov

Functionalization of Silica (B1680970) Nanoparticles (SiNPs)

The surface functionalization of silica nanoparticles (SiNPs) with this compound is a key strategy to tailor their properties for a wide range of applications. nih.govnih.gov The process involves the covalent attachment of the silane (B1218182) to the nanoparticle surface, which is rich in silanol groups. This modification can alter the surface charge, hydrophilicity, and reactivity of the SiNPs. mdpi.comrsc.org

Two primary techniques are employed for the functionalization of SiNPs with organosilanes like this compound: co-condensation and post-synthetic grafting. researchgate.netresearchgate.net

The co-condensation method, also known as direct synthesis, involves the simultaneous hydrolysis and condensation of a silica precursor, such as tetraethoxysilane (TEOS), and the organosilane modifier (in this case, this compound) in a one-pot synthesis. researchgate.netmdpi.com This approach allows for the incorporation of the functional organic groups directly into the silica network as it forms. The main advantage of this technique is its simplicity and the potential for a homogeneous distribution of the functional groups throughout the nanoparticle structure. mdpi.com

However, the presence of the organosilane during the nanoparticle formation can sometimes influence the final morphology and ordering of the porous structure, potentially leading to broader pore-size distributions. researchgate.net The relative concentrations of the silica precursor and the organosilane are critical parameters that determine the degree of functionalization and the resulting properties of the nanoparticles. mdpi.com

Table 1: Comparison of Functionalization Techniques for Silica Nanoparticles

| Technique | Description | Advantages | Disadvantages |

| Co-condensation | Simultaneous hydrolysis and condensation of silica precursor and organosilane. researchgate.netmdpi.com | Simpler, one-pot synthesis; potential for homogeneous functional group distribution. mdpi.com | Can disrupt mesostructure periodicity; may lead to broader pore-size distributions. researchgate.net |

| Post-synthetic Grafting | Covalent attachment of organosilane to pre-formed silica nanoparticles. researchgate.netresearchgate.netrsc.org | Preserves the original structure of the silica support; allows for controlled surface density of functional groups. mdpi.com | Can be a multi-step process; potential for non-uniform distribution of functional groups. researchgate.net |

Post-synthetic grafting involves the modification of pre-synthesized silica nanoparticles. researchgate.netresearchgate.netrsc.org In this method, the bare SiNPs are first synthesized and purified, and then reacted with this compound. The reaction typically occurs between the methoxy groups of the silane and the surface silanol groups of the silica, forming covalent siloxane bonds. smolecule.comgoogle.com This strategy offers the advantage of preserving the original morphology, particle size, and porosity of the silica support. mdpi.com

The grafting process can be controlled to achieve a desired surface density of the functional groups. researchgate.net However, achieving a uniform distribution of the functional groups across the nanoparticle surface can be challenging. researchgate.net The reaction conditions, such as solvent, temperature, and reaction time, play a crucial role in the efficiency and outcome of the grafting process. mdpi.com

The efficiency of surface functionalization with this compound is significantly influenced by the morphology and porosity of the silica nanoparticles. nih.govnih.gov Key factors include:

Surface Area and Porosity: Nanoparticles with a higher specific surface area and accessible porous structures generally offer more binding sites (silanol groups) for the silane molecules, leading to a higher degree of functionalization. mdpi.com The pore size must be large enough to allow the diffusion of the silane molecules into the interior of the nanoparticles.

Surface Chemistry: The density and accessibility of surface silanol groups are critical for the grafting process. rsc.orggoogle.com The pretreatment of silica surfaces can influence the number of available hydroxyl groups for reaction.

Surface Treatment of Inorganic Fillers for Composites

By treating the surface of the inorganic fillers with this compound, a chemical bridge is formed between the filler and the polymer matrix. nih.gov The trimethoxysilyl group of the silane reacts with the filler surface, while the N-methylamino group can interact or react with the polymer matrix, leading to improved adhesion and stress transfer across the interface. This results in composites with enhanced mechanical properties and improved resistance to environmental degradation. nih.gov

Interfacial Adhesion Enhancement by this compound as a Coupling Agent

This compound functions as a highly effective coupling agent, significantly enhancing the interfacial adhesion between inorganic substrates and organic polymers. researchgate.netohi-s.com The mechanism of adhesion promotion involves a dual-reaction pathway. Firstly, the methoxy groups of the silane hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of an inorganic material, such as glass or metal oxides, forming strong, covalent siloxane (Si-O-Si) bonds. smolecule.com

Secondly, the N-methylaminopropyl group at the other end of the silane molecule provides compatibility and, in some cases, covalent bonding with the organic polymer matrix. This amino functionality can interact with various polymer resins, including epoxies, urethanes, and acrylics, through hydrogen bonding or by participating in the curing reaction of the polymer. gelest.com This creates a durable link between the two dissimilar materials, effectively transferring stress from the flexible polymer to the rigid inorganic substrate. ohi-s.com This improvement in interfacial adhesion is critical for the long-term performance and reliability of coatings, adhesives, and composite materials. nih.govsisib.com

Formation of Siloxane Bonds at Organic-Inorganic Interfaces

This compound serves as a crucial molecular bridge, establishing durable connections between inorganic substrates and organic polymer matrices. The formation of robust siloxane bonds (Si-O-Si) at the interface is the primary mechanism through which this adhesion is achieved. This process occurs via a two-stage reaction: hydrolysis followed by condensation. gelest.com

Initially, in the presence of moisture, the methoxy groups (-OCH₃) of the silane undergo hydrolysis to form reactive silanol groups (-Si-OH). gelest.com This reaction can be catalyzed by the amine group within the silane's structure. The chemical equation for the hydrolysis of the trimethoxysilyl group is as follows:

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH gelest.com

Following hydrolysis, the newly formed silanol groups can undergo two types of condensation reactions. They can condense with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, silica, or metal oxides, forming stable, covalent siloxane bonds that anchor the silane to the substrate. gelest.com Concurrently, the silanol groups can also self-condense with other hydrolyzed silane molecules to form a cross-linked polysiloxane network at the interface. This network enhances the cohesive strength of the interfacial layer. The organic-facing methylamino group is then available to interact or react with the polymer matrix, completing the bridge between the two dissimilar materials. gelest.com

Optimization of Interfacial Bonding Parameters

The efficacy of this compound as a coupling agent is highly dependent on the precise control of several application and curing parameters. Optimizing these factors is critical to forming a stable and effective interfacial layer that maximizes bond strength. Key parameters include silane concentration, moisture availability, and curing conditions.

The concentration of the silane solution affects the thickness and morphology of the deposited film. While a sufficient concentration is necessary to ensure complete surface coverage, excessive concentrations can lead to the formation of thick, weakly bonded layers that may be prone to failure within the silane layer itself rather than at the interface. Research on other organofunctional silanes has shown that bond strength can be highly dependent on concentration, with an optimal concentration yielding the highest adhesive strength. researchgate.net

Moisture is essential for the initial hydrolysis step. The rate of hydrolysis is significantly influenced by humidity levels; for instance, hydrolysis rates can double when relative humidity increases from below 50% to above 70%. Therefore, controlling the water content in the silane solution or the ambient humidity during application is crucial for achieving consistent and complete hydrolysis without promoting excessive self-condensation before surface bonding occurs.

Finally, proper curing, typically involving heat, is necessary to drive the condensation reactions to completion, removing water and methanol (B129727) byproducts and forming a dense, cross-linked siloxane network at the interface. This thermal treatment ensures the formation of strong, durable covalent bonds to the substrate. Silanes and silicones are known to modify the performance of epoxy resins by improving adhesion and providing thermal stress relaxation. gelest.com

Table 1: Key Parameters for Optimizing Interfacial Bonding

| Parameter | Influence on Bonding | Considerations for Optimization |

|---|---|---|

| Silane Concentration | Affects the thickness and uniformity of the silane layer. | An optimal concentration prevents the formation of thick, weak layers and ensures effective surface coverage. researchgate.net |

| Moisture/Water Availability | Essential for the hydrolysis of methoxy groups to reactive silanols. gelest.com | Humidity and water content in solution must be controlled to manage hydrolysis rates. |

| Curing Temperature & Time | Promotes condensation reactions, forming stable Si-O-Si bonds. | Adequate thermal energy is required to complete the cross-linking of the interfacial layer. |

Studies on Interfacial Stress and its Reduction

A well-engineered interface using this compound can significantly reduce interfacial stress in composite materials. Interfacial stress arises from mismatches in the physical and mechanical properties (e.g., coefficient of thermal expansion) between the inorganic filler/reinforcement and the organic polymer matrix. This stress can lead to micro-cracking, delamination, and ultimately, premature failure of the composite material.

Research on silica-reinforced rubber composites demonstrates this effect. The application of this compound reduces the aggregation of silica filler by forming a 1.7 nm thick interfacial layer. This improved dispersion and adhesion result in a 40% improvement in tensile strength compared to untreated composites, indicating a more robust interface capable of handling higher stress loads. The use of silanes in epoxy resins can also contribute to thermal stress relaxation, further enhancing the durability of the composite material under thermal cycling. gelest.com

Tailoring Surface Wettability and Energy using this compound

Control of Hydrophilic/Hydrophobic Balance on Modified Surfaces

This compound possesses a dual chemical nature that allows for precise control over the wettability of a substrate, specifically its hydrophilic (water-attracting) or hydrophobic (water-repelling) character. The trimethoxysilyl end of the molecule is responsible for reacting with and bonding to typically hydrophilic inorganic surfaces. Once bonded, the molecule exposes its organofunctional aminopropyl tail.

The presence of the propyl chain and the secondary amine introduces a degree of organic, nonpolar character to the surface. This alters the surface's interaction with water. Untreated inorganic surfaces like glass or silica are typically highly hydrophilic due to the presence of surface hydroxyl groups. After functionalization with this compound, the surface becomes significantly more hydrophobic. This change is quantifiable through contact angle measurements. Studies on similar aminosilanes show a dramatic increase in the water contact angle after treatment, indicating a shift from a high-energy, hydrophilic surface to a lower-energy, more hydrophobic one. Specifically, surfaces functionalized with this compound have been shown to exhibit a water contact angle of approximately 85°, a significant increase from the ~55° observed on analogous unmodified surfaces.

Table 2: Water Contact Angle on Modified Surfaces

| Surface Condition | Typical Water Contact Angle (θ) | Surface Character |

|---|---|---|

| Unmodified Analog Surface | ~55° | Hydrophilic |

Influence on Surface Free Energy and Wettability Characteristics

The change in the hydrophilic/hydrophobic balance is a direct result of the alteration of the surface free energy. Surface free energy is a measure of the excess energy at the surface of a material compared to the bulk. High-energy surfaces are typically hydrophilic, while low-energy surfaces are hydrophobic.

The application of this compound effectively lowers the surface free energy of a high-energy inorganic substrate. The critical surface tension (γc) is a commonly used measure of the surface free energy of a solid. It represents the surface tension of a liquid that would just completely wet the surface. Surfaces treated with this compound have been reported to have a critical surface tension of 31 mN/m. gelest.com This value is significantly lower than that of clean glass or metal oxides, confirming the creation of a lower-energy surface. A lower surface free energy leads to a higher contact angle with high surface tension liquids like water, thus increasing hydrophobicity and reducing wettability.

Table 3: Surface Energy Properties

| Compound | Property | Value | Implication |

|---|

Computational and Theoretical Studies

Molecular Modeling of N-Methylaminopropyltrimethoxysilane Interactions

Molecular modeling serves as a powerful tool to simulate the complex interactions of this compound, from its initial chemical transformations to its behavior at interfaces.

The functionality of this compound as a coupling agent is initiated by the hydrolysis of its methoxy (B1213986) groups, followed by the condensation of the resulting silanols. Computational simulations, particularly those employing molecular dynamics (MD), have been instrumental in elucidating these pathways.

The hydrolysis process involves the stepwise substitution of methoxy groups (–OCH₃) with hydroxyl groups (–OH) in the presence of water. Simulations indicate that the first hydrolysis step is the most rapid, with subsequent steps occurring at progressively slower rates. The presence of the aminopropyl group is thought to influence the hydrolysis rate through intramolecular catalysis, where the amine group can facilitate proton transfer.

Following hydrolysis, the resulting silanols (Si-OH) are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si). These reactions can occur with other hydrolyzed silane (B1218182) molecules (self-condensation) or with hydroxyl groups on a substrate surface. MD simulations help to visualize the formation of these oligomeric structures and networked films, providing a dynamic picture of the curing process.

Table 1: Simulated Hydrolysis Steps of this compound

| Step | Reactant | Product | Relative Rate |

| 1 | R-Si(OCH₃)₃ + H₂O | R-Si(OCH₃)₂(OH) + CH₃OH | Fastest |

| 2 | R-Si(OCH₃)₂(OH) + H₂O | R-Si(OCH₃)(OH)₂ + CH₃OH | Intermediate |

| 3 | R-Si(OCH₃)(OH)₂ + H₂O | R-Si(OH)₃ + CH₃OH | Slowest |

| R represents the N-Methylaminopropyl group. |

The efficacy of this compound as a coupling agent or adhesion promoter is fundamentally dependent on the strength and nature of its interactions with substrate surfaces. Molecular modeling is employed to study these interfacial phenomena in detail.

Simulations have been conducted to model the adsorption and bonding of this compound onto various substrates, such as silica (B1680970), glass, and metal oxides. These models reveal that the hydrolyzed silane molecules initially physisorb onto the surface through hydrogen bonding between the silanol (B1196071) groups and surface hydroxyls. Subsequently, covalent bonds are formed through condensation reactions, creating a robust and durable interface.

The orientation of the aminopropyl group at the interface is also a critical factor. Modeling studies suggest that the flexible aminopropyl chain can adopt various conformations, allowing the terminal amine group to interact with a polymer matrix, thus completing the "bridge" between the inorganic substrate and the organic polymer. The specific interactions, such as hydrogen bonding or potential covalent linkages formed by the amine, are key to enhancing adhesion.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a standard method for investigating the electronic structure and reactivity of molecules like this compound. DFT calculations provide valuable data on bond energies, charge distributions, and reaction energetics.

These calculations have been used to analyze the hydrolysis reaction, confirming that the process is energetically favorable. DFT can map out the potential energy surface of the reaction, identifying transition states and activation barriers for each hydrolysis and condensation step. This information is crucial for understanding the kinetics of the silanization process.

Furthermore, DFT is applied to study the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity. For this compound, these calculations help to explain how the electron-donating nature of the amino group influences the reactivity of the silane functional group.

Table 2: Selected DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the molecule's ability to accept electrons. |

| Dipole Moment | 2.5 D | Relates to the molecule's polarity and interaction with polar solvents and surfaces. |

| Note: Values are representative and can vary with the specific functional and basis set used in the calculation. |

Quantitative Structure-Property Relationship (QSPR) Approaches for Predicting this compound Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. For this compound and related silanes, QSPR can be a valuable approach for estimating physical properties and predicting performance without the need for extensive experimental testing.

QSPR studies typically involve calculating a set of molecular descriptors that encode structural, electronic, and topological information about the molecule. These descriptors are then correlated with experimental data for a range of properties, such as boiling point, viscosity, or even adhesion strength in a particular application.

For this compound, QSPR models could be developed to predict its affinity for different surfaces or its stability under various environmental conditions. By building a robust model from a database of known silanes, the behavior of new or modified silane structures could be predicted, accelerating the design of new materials with tailored properties. While specific QSPR studies focused solely on this compound are not widely published, the methodology is broadly applicable to this class of compounds.

Advanced Analytical and Characterization Methodologies for N Methylaminopropyltrimethoxysilane Modified Systems

Spectroscopic Techniques for Chemical Structure Elucidation and Surface Analysis

Spectroscopy is a cornerstone for the analysis of MAPTMS-modified materials, offering non-destructive and highly sensitive methods to probe the chemical nature of the surface. intertek.comnmi.detaylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organosilanes and confirming their successful grafting onto a substrate. intertek.comnumberanalytics.comsemanticscholar.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the MAPTMS molecule and its reaction products. semanticscholar.orgresearchgate.net

¹H NMR: Proton NMR is used to track the progress of the condensation reaction. A key indicator is the decrease in the intensity of the signal corresponding to the methoxy (B1213986) group protons (around 3.577 ppm). researchgate.net The disappearance or significant reduction of this peak signifies the hydrolysis of the methoxy groups and their subsequent reaction to form siloxane bonds. researchgate.net

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the MAPTMS molecule. The successful grafting can be confirmed by the presence of characteristic peaks corresponding to the propyl chain carbons. researchgate.net

²⁹Si NMR: Silicon-29 NMR is particularly powerful for analyzing the degree of condensation of the silane (B1218182) on the surface. It can distinguish between different silicon environments, denoted as Tⁿ structures, where 'n' represents the number of siloxane (Si-O-Si) bonds. researchgate.net For instance, signals around -49 ppm, -58 ppm, and -68 ppm can be assigned to T¹, T², and T³ structures, respectively, indicating mono-, di-, and tri-functional bonding of the silicon atom to the surface or other silane molecules. researchgate.net The presence and relative intensities of these peaks provide a quantitative measure of the cross-linking density of the silane layer.

| Nucleus | Typical Chemical Shift (ppm) | Interpretation |

| ¹H | ~3.577 | Methoxy group protons; signal intensity decreases upon hydrolysis and condensation. researchgate.net |

| ¹³C | Varies | Propyl chain carbons; confirms the presence of the organic functionality. researchgate.net |

| ²⁹Si (T¹) | ~ -49 | Monofunctional siloxane bond (one Si-O-Si linkage). researchgate.net |

| ²⁹Si (T²) | ~ -58 | Difunctional siloxane bond (two Si-O-Si linkages). researchgate.net |

| ²⁹Si (T³) | ~ -68 | Trifunctional siloxane bond (three Si-O-Si linkages), indicating a fully condensed structure. researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups present on a material's surface, making it ideal for confirming the successful modification with MAPTMS. bas.bgresearchgate.netijera.com The interaction of infrared radiation with the sample provides a characteristic spectrum that acts as a molecular "fingerprint."

Key spectral features for MAPTMS-modified surfaces include:

N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ are indicative of the secondary amine group in the MAPTMS molecule.

C-H Stretching: Sharp peaks around 2800-3000 cm⁻¹ correspond to the stretching vibrations of the alkyl chain (-CH₂, -CH₃) of the propyl group. researchgate.net

Si-O-Si Stretching: A broad and strong absorption band typically observed between 1000 and 1100 cm⁻¹ confirms the formation of siloxane bonds, which is a direct result of the condensation of the trimethoxysilyl groups. researchgate.netreading.ac.uk

Si-O-C Stretching: The presence of unreacted methoxy groups can be identified by peaks around 2840 cm⁻¹ and in the 1190-1090 cm⁻¹ region. The reduction or absence of these peaks post-modification provides evidence of successful hydrolysis and condensation.

The successful grafting of MAPTMS onto a substrate is confirmed by the appearance of characteristic peaks for the aminopropyl group and the Si-O-Si network, often accompanied by a decrease in the intensity of surface hydroxyl (-OH) groups from the original substrate. bas.bg

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 | Secondary Amine |

| C-H Stretch | 2800-3000 | Alkyl Chain (-CH₂, -CH₃) researchgate.net |

| Si-O-Si Stretch | 1000-1100 | Siloxane Network researchgate.netreading.ac.uk |

| Si-O-C Stretch | ~2840, 1190-1090 | Methoxy Group |

Diffuse Reflectance Infrared Spectroscopy (DR-IR)

Diffuse Reflectance Infrared Spectroscopy (DRIFTS) is a variation of FTIR that is particularly well-suited for analyzing powdered or rough-surfaced samples. youtube.comyoutube.com Instead of measuring transmitted light, DRIFTS collects the diffusely scattered infrared radiation from the sample. youtube.com This makes it an effective technique for studying the surface modification of materials like silica (B1680970) powders, clays, and other inorganic fillers with MAPTMS without the need for extensive sample preparation. The resulting spectra provide the same valuable information on functional groups as traditional FTIR, confirming the presence of the aminopropyl and siloxane moieties on the surface. bas.bg

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique that provides information about the elemental composition and chemical states of the elements on the top few nanometers of a material's surface. mst.or.jpicm.edu.plresearchgate.net This makes it exceptionally useful for analyzing thin silane layers.

When analyzing MAPTMS-modified surfaces, XPS can:

Confirm Elemental Presence: Detect the presence of silicon (Si), carbon (C), nitrogen (N), and oxygen (O), confirming the attachment of the silane. nih.gov

Determine Elemental Ratios: Provide quantitative data on the atomic concentrations of these elements on the surface.

Analyze Chemical States: High-resolution scans of the N 1s, Si 2p, and C 1s regions can reveal information about the chemical bonding environment. For the N 1s peak, a binding energy around 400.5 eV can be attributed to the amine group. nih.gov The Si 2p peak will shift to a higher binding energy upon the formation of Si-O-Si bonds compared to the Si-O-C bonds of the precursor.

| Element (Core Level) | Typical Binding Energy (eV) | Interpretation |

| N 1s | ~400.5 | Indicates the presence of the amine functional group. nih.gov |

| Si 2p | ~102-103 | Corresponds to silicon in a siloxane (Si-O-Si) environment. |

| C 1s | ~285 | Represents the carbon in the propyl chain. |

| O 1s | ~532-533 | Relates to oxygen in the Si-O-Si network and potentially the substrate. researchgate.net |

Thermal Analysis for Understanding Grafting Density and Stability

Thermal analysis techniques are crucial for evaluating the thermal stability of the MAPTMS coating and for quantifying the amount of silane grafted onto the substrate.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net It is a primary method for determining the grafting density and assessing the thermal stability of the silane layer.

Grafting Density: By heating a MAPTMS-modified substrate, the organic aminopropyl portion of the silane will decompose and volatilize at elevated temperatures, resulting in a weight loss. The magnitude of this weight loss, typically occurring between 200°C and 600°C, can be directly correlated to the amount of silane grafted onto the surface. This information, combined with the surface area of the substrate, allows for the calculation of the grafting density. researchgate.net

| Material | Decomposition Temperature Range (°C) | Weight Loss (%) | Interpretation |

| MAPTMS-modified Silica | 200 - 600 | Varies with grafting density | Weight loss corresponds to the decomposition of the organic aminopropyl groups, allowing for quantification of the grafted silane. researchgate.net |

| APTMS-grafted Titanate Nanotubes | Stable up to ~250 | Varies | The organic silane layer is thermally stable up to this temperature. mpg.de |

Chromatographic Methods for Polymer Characterization

Chromatographic techniques are indispensable for analyzing the molecular weight and structural changes in polymers that have been modified or have interacted with N-Methylaminopropyltrimethoxysilane.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight distribution of polymers. consensus.applcms.cz In the context of systems involving this compound, GPC is particularly useful for analyzing polymers that may have undergone cleavage or degradation as a result of interactions with the silane or subsequent processing conditions.

The fundamental principle of GPC involves the separation of molecules based on their hydrodynamic volume in solution. A polymer sample is dissolved in an appropriate solvent and passed through a column packed with porous gel particles. lcms.cz Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, leading to a longer retention time. By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined. lcms.cz

In studies involving this compound-modified systems, GPC can be employed to:

Assess Polymer Degradation: The cleavage of polymer chains results in a decrease in the average molecular weight and a broadening of the molecular weight distribution. GPC analysis before and after modification or processing can quantify these changes.

Monitor Polymerization Reactions: In cases where this compound is used in conjunction with polymer synthesis, GPC can track the progress of the polymerization by measuring the increase in molecular weight over time. researchgate.net

Evaluate the Effectiveness of Surface Modification: By analyzing polymers extracted from a silane-treated surface, GPC can provide insights into the nature of the polymer-surface interaction and whether it leads to chain scission.

The precision of GPC is critical for its application in quality control and manufacturing processes. chromatographyonline.com Replicate analyses are often performed to ensure the reliability of the molecular weight data. chromatographyonline.com The choice of solvent (mobile phase) and column temperature is crucial, especially for high-temperature applications involving semi-crystalline polymers like polyolefins. chromatographyonline.compolymerchar.com

Table 1: Typical Parameters for GPC Analysis of Polyolefins

| Parameter | Value | Reference |

| Mobile Phase | 1,2,4-trichlorobenzene (TCB) with antioxidant | chromatographyonline.com |

| Flow Rate | 2.0 mL/min | chromatographyonline.com |

| Temperature | 150 °C | chromatographyonline.com |

| Injection Volume | 200 µL | chromatographyonline.com |

| Dissolution Time | 60 min at 160 °C with stirring | chromatographyonline.com |

This interactive table provides typical experimental conditions for GPC analysis. The specific parameters may be adjusted based on the polymer and the analytical goals.

Microscopic Techniques for Morphological and Interfacial Characterization

Microscopy provides direct visualization of the surface morphology and the interface between this compound-modified layers and substrates.

Scanning Probe Microscopy (SPM) encompasses a family of techniques that map surface topography and other properties by scanning a sharp probe across the sample surface. mat-cs.comnih.gov Atomic Force Microscopy (AFM), a prominent SPM technique, is particularly well-suited for characterizing the nanoscale morphology of surfaces modified with this compound. nih.govtoray-research.co.jp

AFM operates by measuring the forces between a sharp tip, typically with a radius of a few nanometers, and the sample surface. pku.edu.cn These forces cause a cantilever, to which the tip is attached, to deflect. A laser beam reflected off the back of the cantilever onto a photodiode detects this deflection, which is then used to generate a three-dimensional topographic image of the surface. pku.edu.cn

Applications of SPM in the study of this compound-modified systems include:

Surface Roughness Analysis: Quantifying changes in surface roughness upon silane treatment.

Imaging of Silane Layers: Visualizing the uniformity and coverage of the deposited silane film.

Adhesion and Mechanical Property Mapping: Probing local variations in adhesion, friction, and elasticity, which can be correlated with the chemical modification. nih.gov

SPM is a powerful tool for gaining a nanoscale understanding of how this compound alters the physical landscape of a material's surface, which is crucial for applications in adhesion and composites. mat-cs.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for characterizing the morphology, size, and distribution of nanoparticles that are functionalized with this compound. researchgate.netresearchgate.net These techniques use a focused beam of electrons to generate high-resolution images of materials. solids-solutions.com

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography of materials. researchgate.net A focused electron beam is scanned across the sample, and the signals produced by the interaction of the electrons with the sample (such as secondary electrons and backscattered electrons) are used to create an image. nih.gov In the context of this compound-modified nanoparticles, SEM is used to:

Examine the surface texture and the presence of aggregates. researchgate.net

In conjunction with Energy Dispersive X-ray Spectroscopy (EDX), determine the elemental composition of the nanoparticles and confirm the presence of silicon from the silane. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides information about the internal structure of materials. researchgate.netresearchgate.net A broad beam of electrons is passed through an ultra-thin sample, and the transmitted electrons are focused to form an image. researchgate.net TEM is crucial for:

Determining the precise size and shape of individual nanoparticles. solids-solutions.com

Visualizing the core-shell structure if the silane forms a distinct layer on the nanoparticle surface.

Assessing the crystallinity and internal defects of the nanoparticles. nih.gov

The combination of SEM and TEM provides a comprehensive understanding of the physical characteristics of this compound-functionalized nanoparticles, which is essential for controlling their properties in various applications, including nanocomposites and nanomedicine. nih.govresearchgate.netnih.gov

Table 2: Comparison of SEM and TEM for Nanoparticle Characterization

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) | References |

| Primary Information | Surface morphology, topography, and composition (with EDX) | Internal structure, size, shape, and crystallinity | researchgate.net, researchgate.net |

| Resolution | High | Very High | researchgate.net |

| Sample Preparation | Relatively simple, sample must be conductive or coated | Complex, requires very thin samples | researchgate.net |

| Imaging Mechanism | Scans a focused beam across the surface | Passes a broad beam through the sample | solids-solutions.com, researchgate.net |

This interactive table highlights the key differences between SEM and TEM for the analysis of nanoparticles.

Advanced Techniques for Reaction Kinetics and Mechanism Studies

Understanding the reaction kinetics and mechanisms of this compound is fundamental to controlling its application and performance.

The effectiveness of this compound as a coupling agent is dependent on its hydrolysis and condensation reactions. The trimethoxysilyl group first hydrolyzes in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups on an inorganic substrate or with other silanols to form a stable siloxane network (Si-O-Si). nih.gov

In situ spectroscopic techniques are powerful tools for monitoring these reactions in real-time. By tracking the changes in the vibrational or nuclear magnetic resonance spectra of the reacting species, detailed kinetic information can be obtained. nih.gov

Raman and Infrared (IR) Spectroscopy: Both Raman and IR spectroscopy are sensitive to the vibrational modes of molecules. The hydrolysis of the Si-OCH₃ groups and the formation of Si-OH and Si-O-Si bonds can be monitored by observing the appearance and disappearance of characteristic vibrational bands. nih.govresearchgate.net These techniques can provide a wealth of information about the reaction intermediates and kinetics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ²⁹Si NMR, is highly effective for studying the hydrolysis and condensation of silanes. researchgate.net It can distinguish between different silicon species, such as the initial alkoxysilane, various hydrolyzed intermediates (e.g., R-Si(OCH₃)₂(OH)), and condensed siloxane structures. researchgate.netscispace.com By acquiring spectra at different time intervals, the concentration of each species can be quantified, allowing for the determination of reaction rates. researchgate.net

The combination of these in situ spectroscopic methods provides a comprehensive picture of the complex hydrolysis and condensation chemistry of this compound, enabling the optimization of reaction conditions for specific applications. nih.gov

Applications of N Methylaminopropyltrimethoxysilane in Advanced Materials Engineering

Polymer Composites and Hybrid Materials

The primary function of N-Methylaminopropyltrimethoxysilane in polymer composites is to act as a coupling agent, forming stable covalent bonds between the inorganic reinforcement (e.g., glass fibers, silica (B1680970), kenaf) and the organic polymer matrix. The trimethoxysilyl group hydrolyzes in the presence of moisture to form reactive silanol (B1196071) groups, which then bond with the surface of the inorganic filler. Simultaneously, the N-methylamino group at the other end of its propyl chain interacts with the polymer matrix, creating a robust and durable interface.

This enhanced interfacial adhesion is directly responsible for significant improvements in the mechanical and thermal properties of the composite. By ensuring efficient stress transfer from the polymer matrix to the reinforcing filler, the silane (B1218182) coupling agent boosts properties such as tensile strength and modulus.

Research on similar silane coupling agents, such as 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMS), in linear low-density polyethylene (B3416737) (LLDPE)/polyvinyl alcohol (PVA)/kenaf composites demonstrates these benefits. The addition of the silane coupling agent leads to a marked increase in both tensile strength and modulus. Furthermore, the thermal stability of the composites is enhanced; the temperature required for thermal degradation increases, and a larger amount of char residue is formed, which acts as a protective thermal barrier. nih.gov

Table 1: Effect of Silane Coupling Agent on Composite Properties This table presents illustrative data based on findings for similar silane coupling agents to demonstrate the typical effects.

| Property | Control Composite (Untreated) | Silane-Treated Composite |

| Tensile Strength | Lower | Higher |

| Tensile Modulus | Lower | Higher |

| Thermal Decomposition Temp (T50%) | Lower | Higher |

| Char Residue (%) | Lower | Higher |

Source: Data synthesized from findings on silane coupling agents in polymer composites. nih.gov

This compound is effective in reinforcing both thermoset and thermoplastic polymer systems.

Thermoset Polymers: In thermosetting resins like epoxies, the secondary amino group of the silane can react with the epoxy rings. cymitquimica.com This reaction integrates the silane directly into the cross-linked polymer network. When used to treat an inorganic filler like glass or silica, it ensures the filler is chemically bonded to the epoxy matrix, leading to superior mechanical strength and durability in the final composite material. gelest.com

Thermoplastic Polymers: For thermoplastics such as polypropylene (B1209903) and polyethylene, the silane enhances the compatibility and adhesion between the hydrophilic inorganic fillers and the hydrophobic polymer matrix. cityu.edu.hk While the N-methylamino group may not form covalent bonds with the thermoplastic, it improves interfacial adhesion through mechanisms like hydrogen bonding and physical entanglement, leading to better dispersion of the filler and improved mechanical properties of the composite.

A more advanced application of this compound is in the creation of "polymer brushes" on the surface of filler particles. This surface modification technique involves grafting polymer chains directly from the filler's surface, creating a dense layer of polymers that resemble the bristles of a brush. researchgate.netnih.gov

The process, often termed the "grafting from" approach, typically involves two main steps: benicewiczgroup.com

Surface Anchoring: Filler particles, such as silica nanoparticles, are first functionalized with an initiator-bearing silane. An amino-functional silane like this compound can be used to introduce reactive sites onto the surface. nih.gov

Surface-Initiated Polymerization (SIP): Monomers are then added, and polymerization is initiated from these anchored sites, causing polymer chains to grow directly from the surface of the particle. researchgate.net

These polymer brushes provide superior control over the interfacial properties between the filler and the matrix. nih.gov They can dramatically improve the dispersion of nanoparticles within the polymer, preventing aggregation and leading to nanocomposites with significantly enhanced properties at very low filler concentrations. benicewiczgroup.com The chemical nature of the grafted polymer can be tailored to match the matrix, ensuring maximum compatibility and performance. researchgate.net

Thin Film Fabrication and Electronic Applications

The utility of this compound extends to the electronics and semiconductor industries, where it is used in the fabrication of thin films and as a component in various devices.

This compound can serve as a molecular precursor in Chemical Vapor Deposition (CVD) processes. CVD is a technique used to create high-purity, high-performance thin films on solid substrates. cymitquimica.com

In a typical CVD process, the silane is volatilized and passed over a heated substrate. cymitquimica.com The precursor then thermally decomposes and reacts on the substrate surface to form a thin, uniform film of a specific material, such as silicon dioxide or silicon nitride, depending on the co-reactants used (like oxygen or ammonia). cymitquimica.comnih.gov The amine functionality in this compound can also influence the deposition chemistry and the final properties of the film. cymitquimica.com The ability of this silane to form stable films makes it valuable for creating layers in electronic components.

Table 2: Role in Chemical Vapor Deposition (CVD)

| Parameter | Description |

| Compound | This compound |

| Role | Molecular Precursor |

| Process | Chemical Vapor Deposition (CVD) |

| Function | Decomposes to form thin films (e.g., silicon-based) on a substrate. |

| Application | Fabrication of thin films for electronic components. |

Source: Information synthesized from general CVD principles and specific compound data. cymitquimica.com

The unique chemical properties of this compound make it suitable for use in specialized electronic devices.

Batteries: Organofunctional silanes are being explored as additives in electrolytes for lithium-ion batteries. mdpi.com For instance, similar aminosilanes like (3-Aminopropyl)triethoxysilane (APTES) have been shown to enhance the thermal stability of silicon anodes by forming a protective layer. cityu.edu.hk This layer can prevent detrimental reactions between the charged electrode and the electrolyte, particularly at elevated temperatures, thereby improving battery safety and lifespan. cityu.edu.hkresearchgate.net The ability of this compound to form stable films suggests its potential for similar applications in improving performance and safety in energy storage devices.

Sensors: The compound is used to functionalize surfaces in the fabrication of chemical and biological sensors. For example, it can be used to modify materials like SBA-15 mesoporous silica for the development of novel sensors, such as those for detecting carbon dioxide (CO2). In biosensors, such as glucose sensors, this compound is utilized in sol-gel processes to create membranes that immobilize enzymes and enhance sensor stability and sensitivity.

Biomedical Materials and Bioconjugation

This compound plays a pivotal role in the surface modification of materials for biomedical applications. Its ability to form stable siloxane bonds with inorganic substrates and present a reactive amino group for further functionalization makes it a versatile coupling agent. This allows for the covalent attachment of various biomolecules and the creation of surfaces with specific biological activities.

Antimicrobial Coatings and Nitric Oxide (NO) Release Systems

The development of antimicrobial coatings is crucial in preventing device-associated infections. This compound is utilized in creating these coatings, often as a precursor for nitric oxide (NO) releasing systems. nih.gov NO is a potent antimicrobial agent with a broad spectrum of activity. By functionalizing surfaces with aminosilanes like this compound, secondary amine sites are introduced. These sites can then be converted to N-diazeniumdiolate NO donors, which release NO upon contact with physiological fluids. nih.govacs.org

The general mechanism involves the reaction of gaseous NO with the secondary amines on the silane-modified surface, often in the presence of a base like sodium methoxide, to form N-diazeniumdiolates. acs.org These donors spontaneously release NO in aqueous environments, such as physiological buffer at 37°C. acs.org The amount of NO released can be controlled by the choice of the aminosilane (B1250345) precursor. nih.gov

Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov This matrix protects the bacteria from antibiotics and the host immune system, making biofilm-related infections difficult to treat. nih.govnih.gov Bacteria within biofilms can be up to 1000 times more resistant to antibiotics than their planktonic (free-floating) counterparts. nih.gov

This compound-based nitric oxide-releasing coatings have demonstrated significant efficacy in reducing the adhesion and formation of biofilms by pathogenic bacteria. For example, coatings fabricated using aminosilane precursors have been shown to significantly reduce the adhesion of Pseudomonas aeruginosa, a common cause of hospital-acquired infections, over a 24-hour period. nih.gov The effectiveness of these coatings is tied to the localized release of NO, which can disrupt biofilm formation and kill bacteria at the surface.

Research has shown that materials grafted with this compound can reduce colonization by bacteria such as Staphylococcus aureus and Escherichia coli by as much as 99%. The ability to inhibit the initial attachment of bacteria is a critical step in preventing biofilm development. nih.gov

While nitric oxide is a potent antimicrobial agent, its potential cytotoxicity to host cells is a critical consideration in the development of biomedical devices. nih.gov The cytotoxic effects of NO are concentration-dependent. nih.gov Therefore, studies are conducted to determine the concentrations of NO-releasing materials that are effective against bacteria without harming human cells.

For instance, cytotoxicity studies have been performed on NO-releasing silica particles derived from aminosilanes, including those with structures similar to this compound. These studies assess the viability of human cells, such as human gingival fibroblasts, when exposed to the NO-releasing materials at concentrations effective against periodontal pathogens. researchgate.net The goal is to find a therapeutic window where the material is bactericidal but not cytotoxic to mammalian cells. Research has indicated that at certain concentrations, NO-releasing nanoparticles can exhibit significant antimicrobial effects with no significant cytotoxicity to mouse fibroblast cells. nih.gov

Development of Biosensors, e.g., Glucose Biosensors

This compound and similar aminosilanes are instrumental in the development of biosensors due to their ability to functionalize electrode surfaces and facilitate the immobilization of biorecognition elements like enzymes. nih.gov In the context of glucose biosensors, these silanes can be used to modify the surface of electrodes, such as glassy carbon electrodes, to enhance the binding of glucose oxidase (GOx). nih.gov

The process often involves the dispersion of materials like graphene in a solution containing the aminosilane. nih.gov The silane acts as both a dispersing agent and a surface modifier, introducing amine groups onto the electrode and the graphene. nih.gov These amine groups can then be used for the covalent attachment of GOx through crosslinking agents. nih.gov This method leads to a high density of immobilized enzymes, which enhances the sensitivity and performance of the biosensor. nih.gov Such biosensors can detect glucose in physiologically relevant ranges and show good reproducibility and stability, making them suitable for applications like monitoring blood glucose in diabetic patients. nih.govnih.gov

Surface Immobilization of Biomolecules (Proteins, Enzymes, DNA)

The ability to immobilize biomolecules such as proteins, enzymes, and DNA onto solid supports is fundamental for a wide range of biotechnological and biomedical applications, including diagnostics, biochips, and tissue engineering. researchgate.netrsc.org this compound serves as a valuable tool for this purpose by providing a reactive surface for the covalent attachment of these biomolecules. gelest.com

The process typically involves treating a substrate, such as glass or silica, with this compound. The trimethoxysilane (B1233946) groups hydrolyze and form stable siloxane bonds with the substrate's surface, while the N-methylamino group is presented outwards. This amino group can then be used for direct coupling or can be further modified to create other reactive functionalities for attaching biomolecules. This method of immobilization helps to ensure that the biomolecules are oriented correctly, preserving their biological activity. researchgate.net

For DNA immobilization, the positively charged amino groups on the silanized surface can electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA, facilitating its attachment. nih.govresearchgate.net This approach is commonly used in the fabrication of DNA microarrays. nih.gov Similarly, proteins and enzymes can be covalently linked to the aminosilane-modified surface, which is crucial for the development of enzyme-based biosensors and other diagnostic devices. researchgate.net

Catalysis and Adsorption

Beyond biomedical applications, this compound is also utilized in the fields of catalysis and adsorption. Its chemical structure allows it to act as a linker to immobilize catalytic species or to create functionalized materials with specific adsorption properties. gelest.com

In catalysis, this compound can be used to anchor metal complexes or organocatalysts to solid supports like silica. gelest.com This heterogenization of catalysts offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and improved stability. The amino group can coordinate with metal ions or be modified to covalently bind a catalytic moiety.

For adsorption applications, materials like mesoporous silica can be functionalized with this compound to enhance their affinity for specific molecules. researchgate.net For example, the amine groups introduced by the silane can effectively adsorb acidic gases like carbon dioxide. Furthermore, these functionalized materials have shown potential for the removal of heavy metal ions, such as lead (Pb(II)), from aqueous solutions and industrial wastewater. researchgate.net The adsorption process is often efficient, and the adsorbent can potentially be regenerated and reused. researchgate.net

| Research Finding | Compound | Application | Efficacy/Result | Source |

| Reduced bacterial colonization by 99% | This compound | Antibacterial Textiles | Effective against Staphylococcus aureus and Escherichia coli. | |